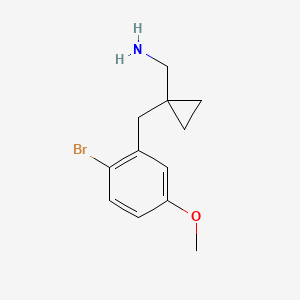
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H16BrNO It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2-bromo-5-methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with cyclopropylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromo-5-methoxybenzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.
- Oxidation reactions yield aldehydes or acids.
- Reduction reactions yield secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Potential applications in the development of bioactive compounds.
- Used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals.
- May serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of agrochemicals and dyes.
Mecanismo De Acción
The exact mechanism of action of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine is not well-documented. it is likely to interact with biological molecules through its amine group, which can form hydrogen bonds and ionic interactions with proteins and nucleic acids. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanamine.
Cyclopropylmethanamine: The parent compound without the 2-bromo-5-methoxybenzyl substitution.
2-Bromo-5-methoxybenzylamine: Similar structure but lacks the cyclopropyl group.
Uniqueness:
- The combination of the cyclopropyl group and the 2-bromo-5-methoxybenzyl group imparts unique chemical and biological properties to this compound.
- The presence of both an amine and a bromine atom allows for diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
[1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16BrNO/c1-15-10-2-3-11(13)9(6-10)7-12(8-14)4-5-12/h2-3,6H,4-5,7-8,14H2,1H3 |
Clave InChI |
QHTAONWVRIWWTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CC2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
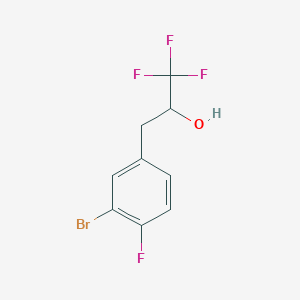

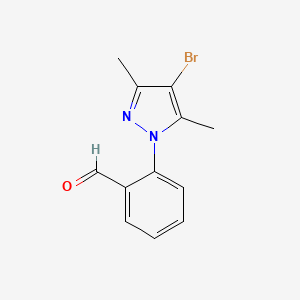
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
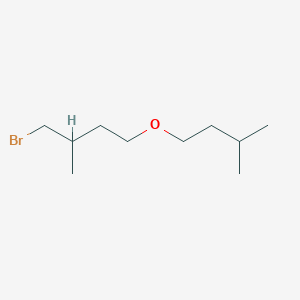

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
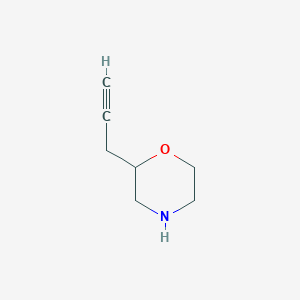
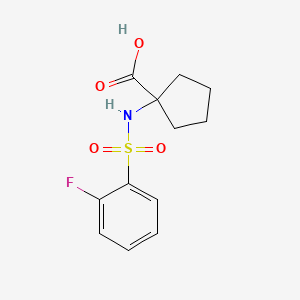
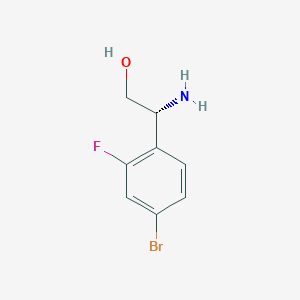

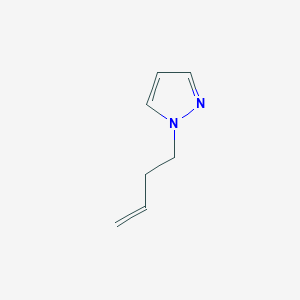
![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
